Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate is a chemical compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N’-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a silver catalyst . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The pyrazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar structural motif.
Sorafenib: A kinase inhibitor used in cancer treatment, also containing a trifluoromethyl group.
Uniqueness
Ethyl 5-(trifluoromethyl)-1-o-tolyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the trifluoromethyl group and the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
ethyl 1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-8-18-19(12(10)14(15,16)17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
PXQGYEJUVIZVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)C(F)(F)F |
Origin of Product |
United States |
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